Lipophilicity Differentiation: Computed Log P Comparison Against the Carboxylic Acid and Regioisomeric Analogs
3‑Amino‑3‑(1,3‑thiazol‑2‑yl)propanamide displays an XLogP3‑AA value of −1.3, which is 1.6 log units higher (more lipophilic) than the direct acid analog, 3‑amino‑3‑(1,3‑thiazol‑2‑yl)propanoic acid (XLogP3‑AA = −2.9) [1][2]. Conversely, the regioisomeric amide, 3‑amino‑N‑(thiazol‑2‑yl)propanamide, has an XLogP3 of 0.3, representing a 1.6‑log unit shift in the opposite direction [3]. This positions the target compound in a physicochemical window relevant for central nervous system (CNS) drug design where extremes of hydrophilicity or hydrophobicity would be disadvantageous.
| Evidence Dimension | Lipophilicity (XLogP3‑AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3‑AA = −1.3 |
| Comparator Or Baseline | Acid analog: XLogP3‑AA = −2.9; Regioisomer: XLogP3 = 0.3 |
| Quantified Difference | Δ = 1.6 relative to acid; Δ = −1.6 relative to regioisomer |
| Conditions | Computed with XLogP3 / XLogP3‑AA algorithms (PubChem 2019‑2024 releases). |
Why This Matters
For procurement decisions in early‑stage drug discovery, lipophilicity is a critical filter for oral bioavailability and CNS penetration; choosing the analog out of this range may shift the molecule into unfavorable property space.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 55255610, 3-Amino-3-(1,3-thiazol-2-yl)propanamide. https://pubchem.ncbi.nlm.nih.gov/compound/55255610 (accessed 2026-05-02). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 70397200, 3-Amino-3-(1,3-thiazol-2-yl)propanoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/70397200 (accessed 2026-05-02). View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 24705621, 3-Amino-N-1,3-thiazol-2-ylpropanamide. https://pubchem.ncbi.nlm.nih.gov/compound/24705621 (accessed 2026-05-02). View Source
